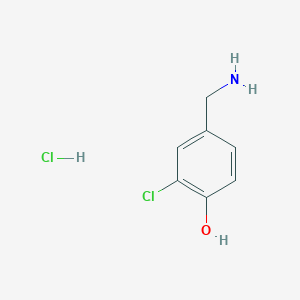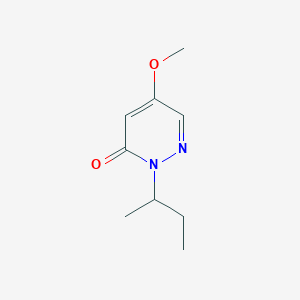
(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is an organosulfur compound characterized by the presence of a sulfonimidoyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the nucleophilic aromatic substitution of an aryl halide with a sulfonimidoyl group. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction can be carried out under mild conditions if the aryl halide is activated by electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve transition-metal-catalyzed coupling reactions. These methods are efficient and allow for the large-scale synthesis of the compound. The use of transition metals such as palladium or copper can facilitate the formation of the desired product under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidates or sulfoximines.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfonimidates and sulfoximines.
Reduction: Sulfonamides.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a precursor for drug candidates, particularly those targeting sulfur-containing functional groups.
Industry: Utilized in the production of polymers and other materials with specific chemical properties
Wirkmechanismus
The mechanism of action of (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets through its sulfonimidoyl group. This group can participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes with biological molecules, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Sulfonamides: Compounds containing a sulfonamide group attached to an aromatic ring.
Sulfoximines: Organosulfur compounds with a sulfoximine functional group.
Uniqueness
(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-(methylsulfonimidoyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(8,10)7-5-3-2-4-6(7)9/h2-5,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAQSIUCSKAZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(4-Chloro-3-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B8048944.png)
![2-[2-(4-Ethyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfinylacetamide](/img/structure/B8048946.png)


![[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid](/img/structure/B8048981.png)

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B8049000.png)
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one;hydrochloride](/img/structure/B8049007.png)
![2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049010.png)
![1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride](/img/structure/B8049011.png)




